

Replicating Key Experiments on Radiprodil's Therapeutic Potential: A Comparative Guide

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Compound of Interest

Compound Name: *Regelidine*

Cat. No.: *B10819576*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Radiprodil's performance with alternative therapeutic strategies, supported by experimental data from key preclinical and clinical studies. Radiprodil, a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, is under investigation for its therapeutic potential in several neurological disorders characterized by neuronal hyperexcitability, including GRIN-related disorders and certain forms of epilepsy such as infantile spasms.

Executive Summary

Radiprodil demonstrates significant promise in preclinical and early-phase clinical trials for conditions associated with NMDA receptor overactivity. In a Phase 1b study involving children with GRIN-related disorders, Radiprodil treatment led to a median 86% reduction in countable motor seizure frequency.^[1] Preclinical evidence in a mouse model of audiogenic seizures established a 50% effective dose (ED50) of 2.1 mg/kg, highlighting its potent anticonvulsant activity.^[2] While direct comparative clinical trials are limited, this guide synthesizes available data to contrast Radiprodil's efficacy and mechanism with other NMDA receptor modulators and standard-of-care treatments.

Data Presentation

Table 1: In Vitro Potency of NMDA Receptor Modulators

| Compound | Target | Assay | Potency (IC50 / Ki) | Reference |
|--------------------------------------|---|-------------------------------------|---------------------|-----------|
| Radiprodil | GluN2B-containing NMDA Receptors | Inhibition of NMDA-induced currents | IC50: 8 nM | [3] |
| IC50: 69.91 nM (in HEK293 cells) [4] | | | | |
| Ifenprodil | GluN2B-containing NMDA Receptors | Inhibition of NMDA-induced currents | IC50: 0.34 μM | [5] |
| Radioligand Binding | Ki: 10 nM | | | |
| Memantine | NMDA Receptors (uncompetitive antagonist) | Radioligand Binding ([3H]MK-801) | Ki: 740 nM | |
| IC50: 0.5-1 μM | | | | |

Table 2: Preclinical Efficacy in Seizure Models

| Compound | Seizure Model | Animal | Key Efficacy Parameter | Result | Reference |
|------------|---|--------|---|--|-----------|
| Radiprodil | Audiogenic Seizure | Mouse | Protection against generalized clonic convulsions | ED50: 2.1 mg/kg | |
| Radiprodil | Pentylentetrazole (PTZ)-induced Seizure | Rat | Delay in seizure onset | 458 ± 90 sec (Radiprodil) vs. 207 ± 23 sec (vehicle) | |

Table 3: Clinical Efficacy in GRIN-Related Disorders (Phase 1b "Honeycomb" Study)

| Treatment | Key Efficacy Endpoint | Result | Reference |
|------------|--|---|-----------|
| Radiprodil | Median reduction in countable motor seizure frequency | 86% from baseline | |
| | Percentage of patients with >50% reduction in countable motor seizures | 71% | |
| | Seizure-free status | 6 of 7 patients were seizure-free for ≥80% of the 8-week maintenance period | |

Table 4: Pharmacokinetic Properties in Healthy Adults

| Compound | Administration | Tmax (median) | t1/2 (geometric mean) | Reference |
|------------|------------------------------|---------------|-----------------------|-----------|
| Radiprodil | Single 30 mg oral suspension | 4 hours | 15.8 hours | |

Experimental Protocols

Preclinical Models

Audiogenic Seizure Model in Mice

This model assesses the efficacy of a compound in preventing seizures induced by a loud auditory stimulus.

- Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are commonly used.

- Apparatus: A sound-attenuating chamber equipped with a sound source capable of producing a high-intensity acoustic stimulus.
- Procedure:
 - Mice are individually placed in the test chamber.
 - Following an acclimatization period, a high-frequency (e.g., 10 kHz) and high-intensity (e.g., 100 dB) auditory signal is presented for a fixed duration (e.g., 15-30 seconds).
 - Seizure activity is observed and scored. The typical seizure progression includes a wild running phase, followed by clonic and then tonic convulsions.
 - Radiprodil or a vehicle control is administered intraperitoneally at various doses at a specified time before the auditory stimulus.
 - The dose that protects 50% of the animals from generalized clonic convulsions is determined as the ED50.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model evaluates the ability of a compound to suppress chemically induced seizures. PTZ is a GABA-A receptor antagonist that induces generalized seizures.

- Animals: Male Wistar or Sprague-Dawley rats are frequently used.
- Procedure:
 - A single intraperitoneal injection of PTZ (e.g., 60-75 mg/kg) is administered to induce acute seizures.
 - Alternatively, a kindling model can be established through repeated administration of sub-convulsive doses of PTZ.
 - Seizure activity is observed and scored based on a standardized scale (e.g., Racine scale).
 - Radiprodil or a vehicle control is administered prior to the PTZ injection.

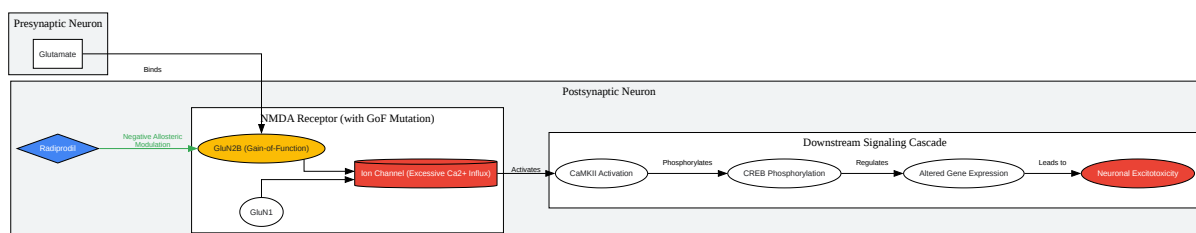
- The latency to seizure onset and the severity of seizures are recorded and compared between treatment groups.

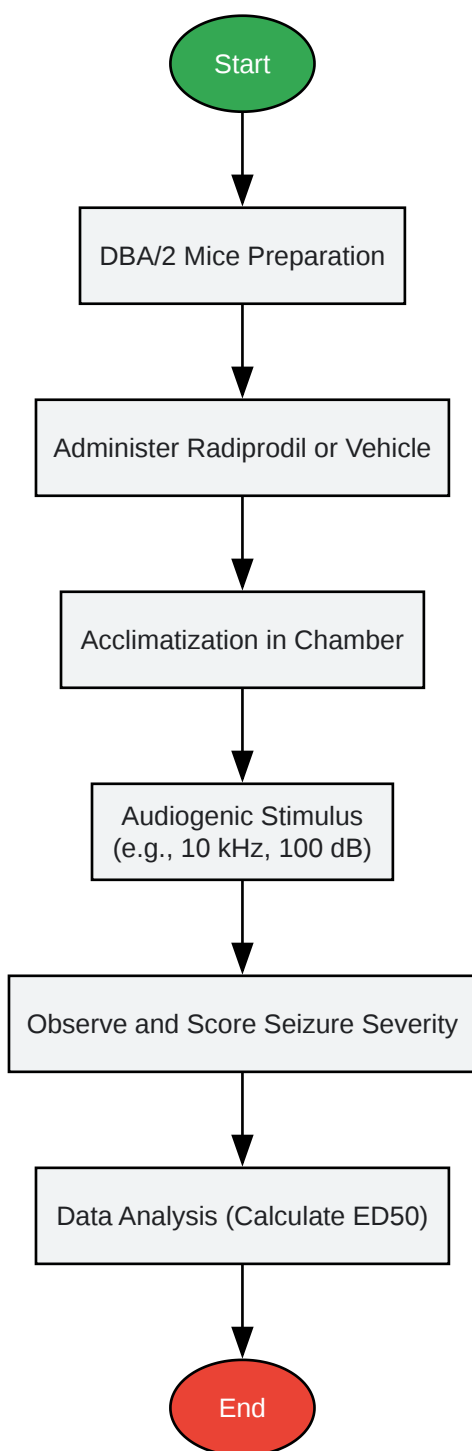
Clinical Trial: Phase 1b "Honeycomb" Study (NCT05818943)

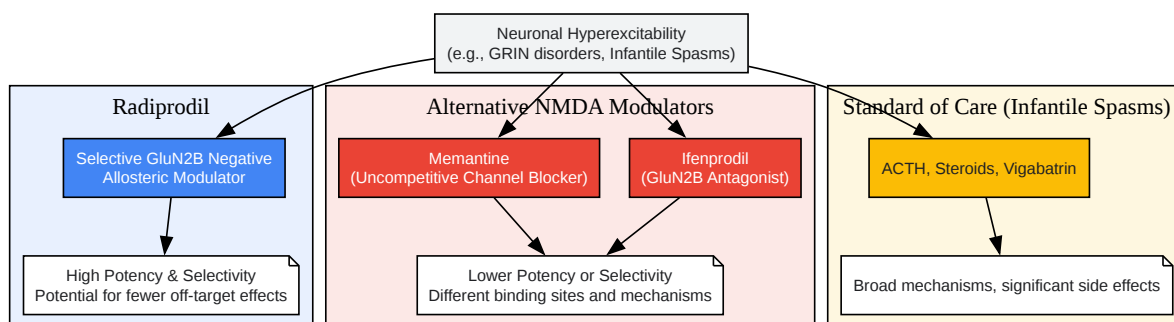
This open-label study was designed to assess the safety, tolerability, pharmacokinetics, and potential efficacy of Radiprodil in children with GRIN-related disorders with gain-of-function mutations.

- **Participants:** Children aged 6 months to 12 years with a confirmed gain-of-function mutation in a GRIN gene and treatment-resistant seizures or significant behavioral symptoms.
- **Study Design:** The study consisted of a screening/observation period, a dose titration period, and a maintenance period.
- **Treatment:** Radiprodil was administered as an oral suspension twice daily. The dose was individually titrated to an optimal level based on safety, tolerability, and pharmacokinetic data.
- **Primary Outcome Measures:** Safety and tolerability.
- **Secondary Outcome Measures:** Change from baseline in seizure frequency and non-seizure behavioral outcomes.

Mandatory Visualization







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